molecular formula C19H16N2O3S B2996016 N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide CAS No. 942011-34-9

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide

Cat. No.: B2996016
CAS No.: 942011-34-9
M. Wt: 352.41
InChI Key: UJZCBZSERIJHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a thiophene ring, a carboxamide group, and a phenoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-3-carboxylic acid with N-methyl-2-aminophenylboronic acid under Suzuki-Miyaura cross-coupling conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Generation of substituted thiophene derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological targets, such as enzymes and receptors.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating conditions such as cancer, diabetes, and cardiovascular diseases.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-methyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide

  • N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide

  • N-methyl-2-(3-phenoxybenzamido)thiophene-2-carboxamide

Uniqueness: N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCBZSERIJHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.